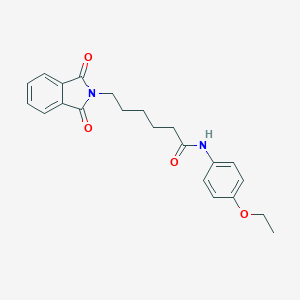![molecular formula C15H17ClN2OS B258984 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, also known as CTPI, is an organic compound that has been studied for its potential use in scientific research. CTPI belongs to the class of thiazole compounds, which have been shown to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is not fully understood, but it has been shown to interact with copper ions and form a complex that can be detected by fluorescence spectroscopy. N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide may also have other biological activities, such as inhibiting enzymes or modulating signaling pathways, but further research is needed to confirm these effects.
Biochemical and Physiological Effects
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound for scientific research. It has also been shown to have good stability in various biological and environmental conditions, which makes it a reliable tool for detecting copper ions. However, the biochemical and physiological effects of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide on living organisms are not well understood, and further research is needed to determine its potential risks and benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is its selectivity for copper ions, which allows for specific detection and quantification of this metal ion in biological and environmental samples. N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is also relatively easy to synthesize and has good stability in various conditions, making it a reliable tool for scientific research. However, the limitations of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide include its limited solubility in water, which may affect its ability to interact with biological samples. Additionally, the mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide. One area of research is to further investigate its mechanism of action and biological activities, such as its potential as an enzyme inhibitor or signaling modulator. Another area of research is to develop new fluorescent probes based on the structure of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, which may have improved selectivity and sensitivity for detecting metal ions. Additionally, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide may have potential applications in other areas of research, such as bioimaging or drug delivery, which should be explored in future studies.
Conclusion
In conclusion, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is an organic compound that has been studied for its potential use in scientific research. Its selectivity for copper ions makes it a valuable tool for detecting and quantifying this metal ion in biological and environmental samples. The synthesis method of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been optimized to reduce the cost and increase the efficiency of the process. However, further research is needed to fully understand the mechanism of action and biological activities of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide, as well as its potential risks and benefits.
Métodos De Síntesis
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide involves the reaction of 4-chlorobenzylamine with 2-bromo-1-pentanone in the presence of potassium carbonate and dimethylformamide. The resulting product is then reacted with thiosemicarbazide and acetic anhydride to form N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide. The yield of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide is about 60%, and the purity is over 95%. The synthesis method of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been optimized to reduce the cost and increase the efficiency of the process.
Aplicaciones Científicas De Investigación
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide has been shown to selectively bind to copper ions, which can be detected by fluorescence spectroscopy. This property of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide makes it a valuable tool for the detection and quantification of copper ions in biological and environmental samples.
Propiedades
Nombre del producto |
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide |
|---|---|
Fórmula molecular |
C15H17ClN2OS |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H17ClN2OS/c1-2-3-4-14(19)18-15-17-10-13(20-15)9-11-5-7-12(16)8-6-11/h5-8,10H,2-4,9H2,1H3,(H,17,18,19) |
Clave InChI |
BNCILNKSHAIXDX-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
SMILES canónico |
CCCCC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)